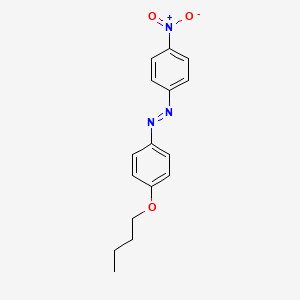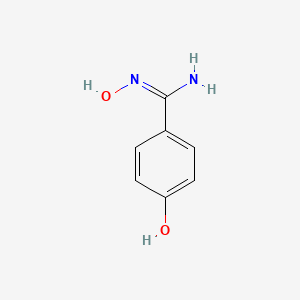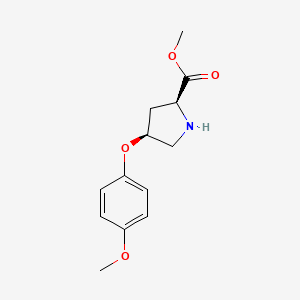
2-Hydrazinyl-6-((trifluoromethyl)thio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-6-((trifluoromethyl)thio)pyridine is a chemical compound with the molecular formula C6H6F3N3S It is characterized by the presence of a hydrazinyl group and a trifluoromethylthio group attached to a pyridine ring
Preparation Methods
The synthesis of 2-Hydrazinyl-6-((trifluoromethyl)thio)pyridine typically involves the reaction of 2-chloro-6-((trifluoromethyl)thio)pyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-Hydrazinyl-6-((trifluoromethyl)thio)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Condensation: The compound can undergo condensation reactions with carbonyl compounds to form hydrazones or hydrazides.
Scientific Research Applications
2-Hydrazinyl-6-((trifluoromethyl)thio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-6-((trifluoromethyl)thio)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.
Comparison with Similar Compounds
2-Hydrazinyl-6-((trifluoromethyl)thio)pyridine can be compared with other similar compounds such as:
2-Hydrazinyl-6-(trifluoromethyl)pyridine: This compound lacks the thio group but has similar hydrazinyl and trifluoromethyl functionalities.
2-Hydrazinyl-5-((trifluoromethyl)thio)pyridine: This compound has the same functional groups but differs in the position of the substituents on the pyridine ring.
2-Hydrazinyl-4-(trifluoromethyl)pyrimidine: This compound has a pyrimidine ring instead of a pyridine ring, but shares similar functional groups.
Properties
Molecular Formula |
C6H6F3N3S |
|---|---|
Molecular Weight |
209.19 g/mol |
IUPAC Name |
[6-(trifluoromethylsulfanyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C6H6F3N3S/c7-6(8,9)13-5-3-1-2-4(11-5)12-10/h1-3H,10H2,(H,11,12) |
InChI Key |
INOWFWFLFMURBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)SC(F)(F)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11758733.png)


![2,4-Dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one](/img/structure/B11758750.png)
![[Isopropyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11758756.png)




![{[(2-Chloro-6-fluorophenyl)methylidene]amino}thiourea](/img/structure/B11758790.png)


![[(3-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758820.png)

